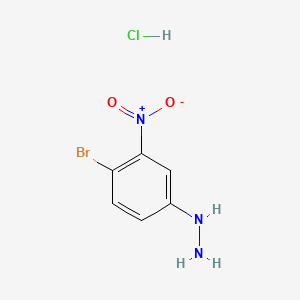
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl and a molecular weight of 232.03 + 36.46. This compound is primarily used as a research chemical and building block in various chemical syntheses.
Méthodes De Préparation
The synthesis of (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride typically involves the reaction of 4-bromo-3-nitroaniline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include cooling to 0°C and maintaining the temperature for a specified duration to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include tin(II) chloride, sodium nitrite, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the derivatization of biological samples for analytical purposes.
Medicine: It can be employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The specific mechanism of action for (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is not well-documented. its effects are likely mediated through its interactions with various molecular targets, depending on the context of its use. For example, in reduction reactions, it acts as a reducing agent, while in coupling reactions, it serves as a substrate for forming new chemical bonds.
Comparaison Avec Des Composés Similaires
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride can be compared with similar compounds such as:
(4-Nitrophenyl)hydrazine Hydrochloride: Similar in structure but lacks the bromine atom.
(3-Nitrophenyl)hydrazine Hydrochloride: Similar but with the nitro group in a different position.
4-Bromophenylhydrazine Hydrochloride: Similar but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific reactivity and applications in various chemical syntheses.
Propriétés
Formule moléculaire |
C6H7BrClN3O2 |
|---|---|
Poids moléculaire |
268.49 g/mol |
Nom IUPAC |
(4-bromo-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H |
Clé InChI |
ACGCSKZPRGGSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)[N+](=O)[O-])Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


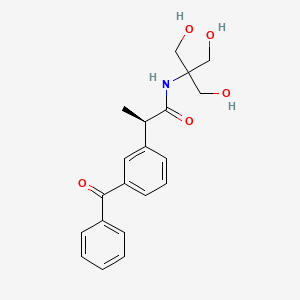
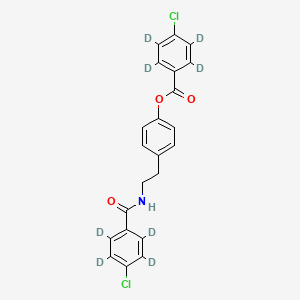
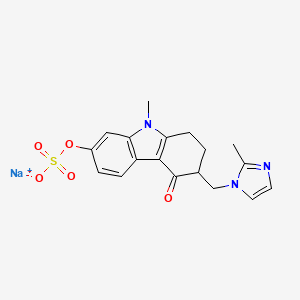
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
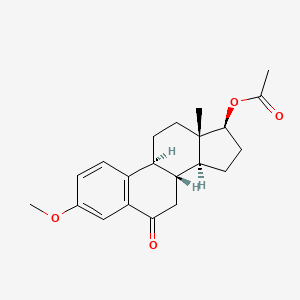
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
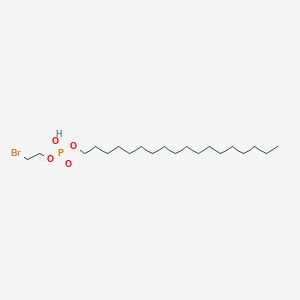
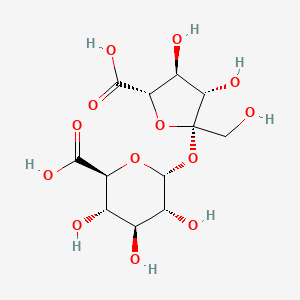
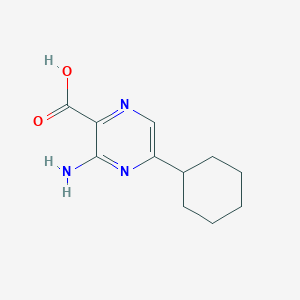
![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
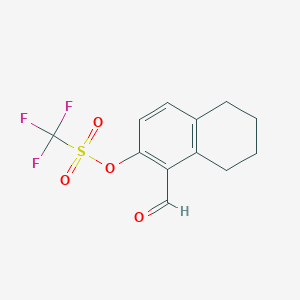
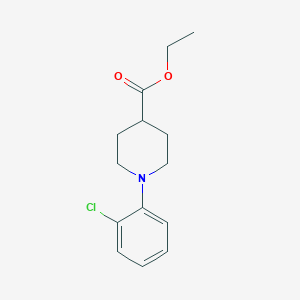
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)

